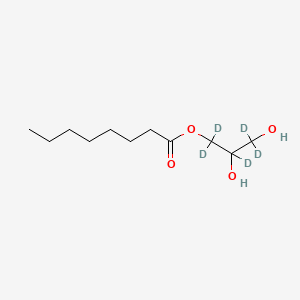

1-Octanoyl-rac-glycerol-d5

Description

The Role of Stable Isotope Labeling in Contemporary Lipidomics and Metabolomics

Stable isotope labeling has become a cornerstone of modern lipidomics and metabolomics, providing a powerful method to trace the metabolic fate of molecules within a biological system. longdom.org Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in a wide range of studies, including those involving human subjects. nih.govbioscientifica.com The fundamental principle involves replacing one or more atoms in a molecule with their heavier, stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.gov This "labeling" creates a tracer molecule that is chemically identical to its natural counterpart but has a different mass. bioscientifica.com

This mass difference allows for the differentiation and quantification of the labeled molecule from its unlabeled, endogenous counterpart using mass spectrometry (MS). researchgate.net By introducing a stable isotope-labeled compound into a biological system, researchers can directly observe and measure dynamic processes such as biosynthesis, degradation, and intercellular transport of lipids. longdom.orgnih.gov This approach provides a level of detail and insight into metabolic fluxes that is unattainable with traditional, static measurements of metabolite concentrations. mdpi.com The use of deuterated water (D₂O), for instance, has been a valuable technique for measuring the rates of lipid biosynthesis. utsouthwestern.edumetsol.com

Contextualizing Monoacylglycerols within Endogenous Lipid Metabolism

Monoacylglycerols (MAGs) are lipids composed of a single fatty acid chain attached to a glycerol (B35011) molecule through an ester bond. creative-proteomics.com They are key intermediates in several crucial metabolic pathways. creative-proteomics.com For instance, monoacylglycerols are involved in the digestion and absorption of dietary fats. In the small intestine, triglycerides are broken down into fatty acids and monoacylglycerols, which are then absorbed by intestinal cells.

Furthermore, monoacylglycerols serve as precursors for the synthesis of more complex lipids, such as triglycerides and phospholipids (B1166683). creative-proteomics.com They also play a role in cellular signaling pathways. nih.gov For example, the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) is a monoacylglycerol that acts as a signaling molecule in the nervous and immune systems. creative-proteomics.comnih.gov The enzyme monoacylglycerol lipase (B570770) (MGL) is a key regulator in these pathways, as it hydrolyzes monoacylglycerols into glycerol and fatty acids. nih.govnih.gov

Rationale for 1-Octanoyl-rac-glycerol-d5 as a Mechanistic Research Tool

This compound is a synthetic, deuterated version of the monoacylglycerol 1-octanoyl-rac-glycerol. The "d5" designation indicates that five hydrogen atoms in the glycerol backbone have been replaced with deuterium atoms. nih.gov This specific isotopic labeling makes it an invaluable tool for several reasons.

Primarily, it serves as an ideal internal standard for mass spectrometry-based quantification of endogenous monoacylglycerols. When analyzing biological samples, variations in sample preparation and instrument response can affect the accuracy of quantification. By adding a known amount of this compound to the sample, it can be used as a reference to correct for these variations, leading to more precise and reliable measurements of unlabeled monoacylglycerols. Its use as an internal standard is analogous to other deuterated lipids like 1-Arachidonoyl-d5-rac-glycerol, which is used for the quantification of 1-arachidonoylglycerol. biomol.com

Furthermore, this compound can be employed as a tracer in metabolic studies to investigate the intricate pathways of monoacylglycerol metabolism. By introducing this labeled compound, researchers can track its conversion into other lipids and metabolites, providing direct evidence of metabolic routes and fluxes. This allows for a detailed examination of how specific enzymes and pathways handle monoacylglycerols under various physiological and pathological conditions.

Physicochemical Properties of this compound

The utility of this compound in research is intrinsically linked to its specific chemical and physical characteristics. A comprehensive understanding of these properties is essential for its proper application and for the interpretation of experimental results.

| Property | Value |

| Molecular Formula | C₁₁H₁₇D₅O₄ |

| Molecular Weight | 223.32 g/mol |

| Physical State | Solid caymanchem.com |

| Storage Temperature | -20°C sigmaaldrich.comsigmaaldrich.com |

Note: The molecular formula and weight are for the deuterated compound. The non-deuterated form, 1-Octanoyl-rac-glycerol, has a molecular formula of C₁₁H₂₂O₄ and a molecular weight of 218.29 g/mol . sigmaaldrich.com

Applications in Research

The unique properties of this compound make it a versatile tool in lipid research, primarily in the context of mass spectrometry and metabolic tracing.

Internal Standard in Mass Spectrometry

In quantitative lipidomics, accurate measurement of endogenous lipid species is paramount. Mass spectrometry is the technology of choice for this purpose, but it is susceptible to variations that can impact analytical accuracy. The use of a stable isotope-labeled internal standard is the gold standard method to overcome these challenges. bioscientifica.com

This compound is ideally suited for this role in the analysis of monoacylglycerols. Being chemically identical to its endogenous counterparts, it behaves similarly during sample extraction, derivatization, and ionization in the mass spectrometer. However, its increased mass due to the deuterium atoms allows it to be distinguished from the unlabeled monoacylglycerols in the sample. By adding a known quantity of this compound at the beginning of the sample preparation process, any loss or variation that occurs during the analytical workflow will affect both the standard and the target analyte proportionally. This allows for a precise ratiometric quantification of the endogenous monoacylglycerols.

Metabolic Tracer Studies

Beyond its function as an internal standard, this compound can be utilized as a metabolic tracer to probe the dynamics of monoacylglycerol metabolism. nih.gov By introducing the deuterated compound into a cellular or animal model, researchers can track the movement of the deuterium label as the molecule is processed through various metabolic pathways. utsouthwestern.edu

For example, researchers can investigate the rate of its incorporation into other lipid classes, such as diacylglycerols and triacylglycerols, providing insights into the activity of acyltransferase enzymes. nih.gov It can also be used to study the breakdown of monoacylglycerols by monoacylglycerol lipase and the subsequent fate of the resulting fatty acid and glycerol components. nih.gov These types of stable isotope tracing studies are crucial for understanding how lipid metabolism is regulated and how it is altered in disease states. mdpi.com

Research Findings

The application of deuterated glycerolipids, including compounds analogous to this compound, has yielded significant insights into lipid metabolism.

| Research Area | Key Finding | Significance |

| Lipid Synthesis | Deuterated water labeling has been used to measure the rate of de novo lipogenesis (the synthesis of fatty acids). metsol.com | This allows for the quantification of the body's ability to produce its own fats, a process that is often dysregulated in metabolic diseases. |

| Endocannabinoid Metabolism | Deuterated 2-arachidonoylglycerol has been used to trace its rapid isomerization to 1-arachidonoylglycerol. biomol.com | This highlights the dynamic nature of endocannabinoid signaling and the importance of using appropriate tools to study these labile molecules. |

| Fatty Acid Metabolism | Stable isotope tracers have been used to measure the flux of fatty acids and their oxidation rates. bioscientifica.com | This provides a direct measure of how the body utilizes fats for energy. |

This compound stands as a testament to the power of stable isotope labeling in modern biomedical research. Its utility as both a precise internal standard and an informative metabolic tracer makes it an invaluable tool for scientists working to decipher the complex network of lipid metabolism. The insights gained from studies employing this and similar deuterated compounds are fundamental to advancing our understanding of health and disease at the molecular level.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H22O4 |

|---|---|

Molecular Weight |

223.32 g/mol |

IUPAC Name |

(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) octanoate |

InChI |

InChI=1S/C11H22O4/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h10,12-13H,2-9H2,1H3/i8D2,9D2,10D |

InChI Key |

GHBFNMLVSPCDGN-GFWWIRCNSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCC)O)O |

Canonical SMILES |

CCCCCCCC(=O)OCC(CO)O |

Origin of Product |

United States |

Synthesis and Analytical Verification of Isotopic Enrichment in 1 Octanoyl Rac Glycerol D5

Synthetic Approaches for Deuterium (B1214612) Incorporation into Glycerolipid Frameworks

The synthesis of 1-Octanoyl-rac-glycerol-d5 primarily involves the esterification of octanoic acid with a deuterated glycerol (B35011) precursor, typically glycerol-d5. Glycerol-d5, in which the five hydrogen atoms on the glycerol backbone are replaced with deuterium, is a commercially available starting material.

A prevalent method for this esterification is the direct reaction between octanoic acid and glycerol-d5. This reaction can be catalyzed by a variety of catalysts, including lipases or acidic catalysts. The use of lipases is often preferred as it offers high regioselectivity for the sn-1 position of the glycerol backbone and proceeds under milder reaction conditions, which helps to prevent unwanted side reactions.

Alternatively, chemical synthesis can be employed. This often involves protecting the hydroxyl groups of the glycerol-d5 that are not intended to react, followed by esterification with octanoyl chloride, and subsequent deprotection to yield the final product.

Another general strategy for deuterium incorporation involves H/D exchange reactions. europa.eu In this approach, the non-deuterated 1-octanoyl-rac-glycerol could be treated with a deuterium source, such as heavy water (D₂O), under specific conditions (e.g., high temperature and pressure or in the presence of a suitable catalyst) to exchange the protons on the glycerol backbone for deuterons. europa.eu However, for obtaining a specifically labeled compound like this compound, starting with a deuterated glycerol precursor is the more controlled and common method.

Methodologies for Purity and Isotopic Abundance Determination

Following synthesis, rigorous analytical verification is essential to confirm the chemical purity of the compound and to determine the extent and location of isotopic labeling. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are the primary techniques employed for this purpose. rsc.org

High-Resolution Mass Spectrometry for Isotopic Purity Profiling

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic enrichment of this compound. By providing highly accurate mass measurements, HRMS can distinguish between the deuterated compound and its non-deuterated counterpart, as well as any partially deuterated species.

When analyzing this compound, the mass spectrum will show a characteristic isotopic cluster. The most abundant peak will correspond to the molecule containing five deuterium atoms. The relative intensities of the peaks for the d0 to d5 species allow for the calculation of the isotopic purity.

Tandem mass spectrometry (MS/MS) can further confirm the location of the deuterium atoms. By fragmenting the parent ion, a characteristic fragmentation pattern is produced. For this compound, the fragmentation would be expected to show the loss of the octanoyl group, leaving a deuterated glycerol fragment, thus confirming that the deuterium is on the glycerol backbone.

Table 1: Representative High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Description |

| [M+H]⁺ | 224.1995 | 224.1993 | Protonated molecule with five deuterium atoms |

| [M+Na]⁺ | 246.1814 | 246.1812 | Sodiated adduct with five deuterium atoms |

| Fragment Ion | 97.0812 | 97.0810 | Loss of octanoyl group, corresponding to [glycerol-d5+H]⁺ |

Note: The data presented in this table is representative and may vary based on the specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance Spectroscopy for Site-Specific Deuterium Labeling Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for confirming the site-specific incorporation of deuterium. While ¹H NMR is used to observe protons, ²H (Deuterium) NMR directly observes the deuterium nuclei. wikipedia.org

²H NMR provides direct evidence of the deuterium labeling. The spectrum would show signals at chemical shifts corresponding to the positions of the deuterium atoms on the glycerol backbone. wikipedia.org The integration of these signals can also be used to assess the relative isotopic abundance at each site. This technique is particularly useful for verifying that the deuterium atoms are located specifically on the glycerol moiety and have not been scrambled to other positions on the molecule during synthesis.

Table 2: Expected NMR Chemical Shifts for this compound

| Nucleus | Position | Expected Chemical Shift (ppm) |

| ¹H | Octanoyl Chain (CH₃) | ~0.8-0.9 |

| ¹H | Octanoyl Chain (CH₂) | ~1.2-1.6 |

| ¹H | Octanoyl Chain (α-CH₂) | ~2.3 |

| ²H | Glycerol Backbone (CD, CD₂) | ~3.5-4.2 |

Note: Chemical shifts are approximate and can be influenced by the solvent and other experimental parameters.

Advanced Analytical Methodologies Utilizing 1 Octanoyl Rac Glycerol D5

Application as an Internal Standard in Quantitative Bioanalytical Assays

Internal standards are essential in quantitative analysis to correct for the loss of analyte during sample preparation and for variations in instrument response. The choice of an appropriate internal standard is crucial for achieving accurate and reliable results. 1-Octanoyl-rac-glycerol-d5 is particularly valuable in this role due to its chemical properties.

In GC-MS analysis, analytes are derivatized to increase their volatility and thermal stability before being separated by gas chromatography and detected by mass spectrometry. The use of a deuterated internal standard like this compound is advantageous because it co-elutes with the non-deuterated analyte of interest, yet is distinguishable by its mass-to-charge ratio (m/z). This co-elution ensures that any variations during the chromatographic run affect both the analyte and the internal standard equally, leading to highly accurate quantification.

For the analysis of monoacylglycerols, a common derivatization technique is silylation, which replaces the active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups. The resulting TMS-derivatives are more amenable to GC analysis.

Table 1: Example GC-MS Ions for 1-Octanoyl-rac-glycerol and its Deuterated Standard

| Compound | Derivatization | Key Fragment Ions (m/z) | Parent Ion (m/z) |

| 1-Octanoyl-rac-glycerol | TMS | 205, 303 | 374 |

| This compound | TMS | 210, 308 | 379 |

Note: The m/z values are illustrative and can vary based on the specific derivatization and instrument conditions.

LC-MS has become a dominant platform for lipidomics and metabolomics due to its ability to analyze a wide range of compounds with high sensitivity and selectivity. In LC-MS, this compound is added to samples at a known concentration early in the workflow. It then experiences the same extraction, separation, and ionization processes as the endogenous analytes.

The deuterated standard helps to normalize for variations in extraction efficiency, matrix effects, and instrument performance. This is particularly important when analyzing complex biological matrices such as plasma, tissue homogenates, or cell lysates, where significant ion suppression or enhancement can occur. The use of this compound allows for the precise quantification of 1-octanoyl-rac-glycerol and other structurally similar monoacylglycerols.

Strategies for Enhancing Analytical Precision and Reproducibility in Complex Biological Systems

Achieving high precision and reproducibility is a major challenge in bioanalysis. The inherent complexity and variability of biological samples necessitate robust analytical strategies. The incorporation of this compound as an internal standard is a cornerstone of such strategies.

To further enhance analytical performance, a comprehensive quality control (QC) system is often implemented. This includes:

Calibration Curves: A series of calibration standards containing known concentrations of the analyte and a fixed concentration of the internal standard are analyzed to establish a linear relationship between the concentration and the instrument response.

Quality Control Samples: QC samples at low, medium, and high concentrations are prepared from a pooled matrix and analyzed alongside the study samples to monitor the accuracy and precision of the assay.

System Suitability Tests: These are performed before each analytical run to ensure that the chromatographic and mass spectrometric systems are performing optimally.

The use of a stable isotope-labeled internal standard like this compound is integral to these quality assurance measures, providing a constant reference point throughout the analytical process.

Method Development for Monoacylglycerol Acyltransferase Inhibitor Screening

Monoacylglycerol acyltransferases (MGATs) are enzymes that play a crucial role in the resynthesis of triglycerides from dietary monoacylglycerols and fatty acids in the small intestine. As such, they are attractive targets for the development of drugs to treat obesity and related metabolic disorders.

High-throughput screening (HTS) assays are essential for identifying potent and selective MGAT inhibitors from large compound libraries. The development of robust and sensitive analytical methods is critical for the success of these screening campaigns. An LC-MS/MS-based assay utilizing 1-Octanoyl-rac-glycerol as a substrate and its deuterated counterpart, this compound, as an internal standard offers a powerful platform for this purpose.

In this assay, the enzymatic reaction involves the acylation of 1-octanoyl-rac-glycerol to form dioctanoylglycerol. The reaction is quenched, and the product is extracted and quantified by LC-MS/MS. The inclusion of this compound allows for accurate determination of the amount of product formed, thereby providing a reliable measure of enzyme activity and the inhibitory potential of test compounds.

Table 2: Example LC-MS/MS Transitions for MGAT Assay

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Dioctanoylglycerol (Product) | [M+NH4]+ | [M+NH4-C8H16O2]+ |

| This compound (IS) | [M+D5+NH4]+ | [M+D5+NH4-C8H16O2]+ |

Note: The exact m/z values will depend on the adduct ion formed and the specific instrument settings.

This methodology provides a sensitive and specific means to screen for MGAT inhibitors, with the deuterated internal standard ensuring the high level of analytical rigor required in drug discovery.

Elucidating Metabolic Pathways and Flux Analysis with 1 Octanoyl Rac Glycerol D5

Stable Isotope Tracing for Dynamic Metabolic Flux Assessmentschromservis.eu

Stable isotope tracing is a fundamental technique for understanding the dynamics of metabolic pathways. Unlike traditional metabolomics which provides a static snapshot of metabolite concentrations, isotope tracing reveals the rates of synthesis, degradation, and interconversion of molecules. chromservis.eu By introducing a labeled compound like 1-Octanoyl-rac-glycerol-d5 into a biological system, researchers can track the incorporation of its isotopic labels into downstream metabolites over time using mass spectrometry. This approach enables the calculation of metabolic fluxes, which are the rates of turnover in a metabolic pathway, offering a more complete and dynamic picture of cellular metabolism. chromservis.euresearchgate.netnih.gov

Upon entering the cell, this compound is hydrolyzed, releasing deuterated octanoic acid. This labeled fatty acid can then enter various metabolic pathways. Its fate can be tracked to understand fatty acid trafficking and utilization.

Activation and Incorporation: The released octanoic acid is activated to its coenzyme A (CoA) derivative, octanoyl-CoA. This activated form can be used for the synthesis of more complex lipids, such as triacylglycerols (TAGs) and phospholipids (B1166683). By tracking the deuterium (B1214612) label, researchers can quantify the rate at which this specific fatty acid is incorporated into different lipid classes.

Beta-Oxidation: Alternatively, the octanoyl-CoA can enter the mitochondria to undergo β-oxidation for energy production. Monitoring the appearance of the deuterium label in shorter-chain fatty acids or downstream metabolites of the Krebs cycle provides a measure of the fatty acid oxidation flux.

Elongation and Desaturation: The octanoic acid can also be elongated to form longer-chain saturated or unsaturated fatty acids.

Studies using deuterated octanoic acid in organisms like Pseudomonas oleovorans have demonstrated its utility in tracking the biosynthesis of polymers like polyhydroxyalkanoates, where the deuterium label is incorporated into the growing polymer chain. nih.govacs.orgnih.gov This principle is directly applicable to tracing its incorporation into glycerolipids in mammalian or plant systems.

The five deuterium atoms on the glycerol (B35011) backbone of this compound serve as a tracer for the de novo synthesis of glycerolipids. biomol.com The glycerol backbone is considered the most stable part of a glycerolipid molecule, as it does not typically undergo recycling, unlike the fatty acyl chains which can be rapidly turned over. nih.gov Therefore, tracking the incorporation of the d5-glycerol moiety provides a direct measure of the synthesis rate of the entire lipid molecule.

Kinetic studies using labeled precursors that enter the glycerol-3-phosphate (G3P) pool, the precursor for glycerolipid synthesis, have been instrumental in determining the turnover rates of various lipid classes. researchgate.netnih.govpnas.org For example, by labeling adult Drosophila melanogaster with ¹³C₆-glucose, which labels the glycerol backbone, researchers were able to calculate the half-lives of numerous lipid species, revealing a wide range from a few days to over 200 days. nih.gov This highlights the diverse metabolic stability across the lipidome.

| Lipid Class | Example Species | Half-Life (Days) in Drosophila |

| Phosphatidylcholine (PC) | PC 34:1 | ~4 |

| Phosphatidylethanolamine (PE) | PE 36:2 | ~12 |

| Triacylglycerol (TAG) | TAG 50:1 | ~3 |

| Cardiolipin (CL) | CL 66 :3 | > 200 |

This table presents representative data on lipid half-lives determined by glycerol backbone labeling, illustrating the principle of using the stable glycerol moiety to measure turnover. Data adapted from lipid turnover studies in Drosophila. nih.gov

Quantitative Measurement of Metabolic Fluxes through Glycerolipid Pathways

The use of this compound enables the quantitative analysis of acyl group and glycerol backbone fluxes that constitute glycerolipid synthesis. nih.govoup.com By performing kinetic labeling experiments and analyzing the time-dependent incorporation of the deuterated octanoyl and glycerol moieties into key intermediates like phosphatidic acid (PA), diacylglycerol (DAG), and phosphatidylcholine (PC), as well as final products like triacylglycerol (TAG), a quantitative flux model can be constructed. nih.govoup.commpi-cbg.de

Research in developing soybean embryos using ¹⁴C-labeled acetate (B1210297) and glycerol revealed the quantitative contributions of different routes to TAG synthesis. nih.govoup.com These studies demonstrated that a significant portion of newly synthesized fatty acids first enters the glycerolipid pool through an "acyl editing" process on PC, rather than through the direct acylation of glycerol-3-phosphate (the Kennedy pathway). nih.govoup.com

| Metabolic Flux | Pathway Step | Relative Flux Contribution |

| Flux 1 | Nascent fatty acids incorporated via G3P acylation (de novo DAG synthesis) | 1x |

| Flux 2 | Nascent fatty acids incorporated via PC acyl editing | >3x |

| Flux 3 | Total PC acyl editing (including recycled fatty acids) | 1.5 to 5 times the rate of fatty acid synthesis |

This table illustrates the relative fluxes of fatty acids into the glycerolipid synthesis pathway in developing soybean embryos, as determined by stable isotope tracing. It highlights the dominance of the PC acyl editing pathway over the de novo Kennedy pathway for incorporating new fatty acids. Data adapted from Bates et al. nih.govoup.com

This type of analysis, which can be performed with this compound, allows researchers to quantify the flow of carbon through competing and intersecting pathways, providing precise measurements of how cells allocate resources for lipid synthesis.

Applications in Cellular and Organismal Metabolic Profiling for Pathway Deconvolutionnih.govnih.govbiorxiv.org

Static metabolomic profiling, which measures the abundance of metabolites, can identify metabolic alterations associated with different physiological or disease states. nih.gov However, it cannot distinguish between increased production and decreased consumption, which can lead to ambiguous interpretations. chromservis.eu Isotopic tracers like this compound overcome this limitation by adding a dynamic, functional dimension to metabolic profiling, enabling the deconvolution of complex pathways.

By tracing the metabolic fate of the labeled octanoate (B1194180) and glycerol, researchers can:

Distinguish Kinetically Distinct Pools: Studies have shown the existence of separate pools of the same metabolite that are used for different purposes. For instance, tracing experiments have identified a pool of DAG derived from PC that is preferentially used for TAG synthesis, while DAG synthesized de novo is primarily used for PC synthesis. nih.govoup.com

Identify Novel Pathway Activities: Isotope tracing can uncover unexpected metabolic activities. A study on Drosophila identified a novel function for a phospholipase in triacylglycerol metabolism by analyzing lipid fluxes. nih.gov

Quantify Pathway Responses: In plant sciences, tracers have been used to quantify how the balance between the prokaryotic (in-plastid) and eukaryotic (in-ER) glycerolipid synthesis pathways is adjusted in response to genetic modifications, such as the overexpression of glycerol-3-phosphate dehydrogenase. nih.gov

Elucidate Disease Mechanisms: In cancer research, tracing has revealed that cancer cells under nutrient starvation can synthesize the glycerol backbone for phospholipids from non-carbohydrate precursors like glutamine, a process called glyceroneogenesis. pnas.org This provides insight into the metabolic flexibility of cancer cells and identifies potential therapeutic targets.

The use of this compound in metabolic profiling provides a high-resolution map of lipid dynamics, transforming a static list of metabolites into a functional schematic of cellular metabolism. This is crucial for understanding metabolic regulation in health and identifying dysregulations in disease.

Biochemical and Biological Investigations of 1 Octanoyl Rac Glycerol and Its Deuterated Analog

In Vitro Studies on Cellular and Molecular Processes

In vitro studies provide a controlled environment to dissect the specific molecular interactions and cellular effects of 1-Octanoyl-rac-glycerol. These investigations have shed light on its influence on nutrient uptake, enzyme activity, microbial communication, and its potential for biochemical transformations.

Examination of Specific Substrate Uptake and Intracellular Transport Mechanisms, e.g., Oleic Acid

The transport of fatty acids across the cell membrane is a critical process for cellular energy metabolism and lipid synthesis. Research has indicated that monoacylglycerols like 1-Octanoyl-rac-glycerol can influence the uptake of other lipids. While direct studies detailing the inhibition of oleic acid uptake by 1-Octanoyl-rac-glycerol are not extensively detailed in publicly available literature, broader research into monoacylglycerol transport provides valuable insights.

Studies on human intestinal Caco-2 cells, a common model for the intestinal barrier, have revealed that the uptake of long-chain fatty acids and monoacylglycerols may share common pathways. nih.gov The transport of sn-2-monoacylglycerols into these cells appears to be a protein-mediated process. nih.gov This suggests that 1-Octanoyl-rac-glycerol may compete with fatty acids like oleic acid for binding to transport proteins on the cell surface, thereby modulating their intracellular entry. The mechanism of acylglycerol transport is a complex process involving the directed movement of these molecules into, out of, or within a cell, often facilitated by transporters or pores. ebi.ac.uk

The use of 1-Octanoyl-rac-glycerol-d5 in such studies would be instrumental in distinguishing the exogenous monoacylglycerol from endogenous lipids, allowing for a more precise quantification of its uptake and its direct effect on the transport of other substrates.

Role in Modulating Enzyme Activities and Biochemical Reactions

1-Octanoyl-rac-glycerol and its related structures can act as signaling molecules that modulate the activity of key enzymes involved in cellular regulation. A prominent example is the activation of Protein Kinase C (PKC), a family of enzymes that play crucial roles in a wide array of cellular processes, including cell growth, differentiation, and apoptosis.

Diacylglycerols (DAGs) are well-established activators of conventional and novel PKC isoforms. The activation process is highly specific, requiring the diacylglycerol molecule to bind to a specific domain on the PKC enzyme, which leads to a conformational change and subsequent activation. While 1-Octanoyl-rac-glycerol is a monoacylglycerol, its structural similarity to diacylglycerols suggests a potential role in PKC modulation. It is plausible that 1-Octanoyl-rac-glycerol could be a precursor for the synthesis of diacylglycerols within the cell, which would then activate PKC.

Furthermore, studies utilizing synthetic, cell-permeant diacylglycerol analogs such as sn-1,2-dioctanoylglycerol have demonstrated the critical role of the acyl chain length in PKC activation. These analogs effectively mimic the action of endogenous diacylglycerols, leading to the activation of PKC and its downstream signaling pathways. This highlights the potential for octanoyl-containing glycerolipids to influence cellular signaling cascades.

Influence on Microbial Communication Mechanisms and Quorum Sensing Regulation

Bacteria utilize a sophisticated communication system known as quorum sensing to coordinate gene expression in response to population density. This process relies on the production and detection of small signaling molecules called autoinducers. Disrupting quorum sensing is a promising strategy for controlling bacterial virulence and biofilm formation.

Research has identified 1-Octanoyl-rac-glycerol as a molecule that can influence bacterial quorum sensing. Specifically, it has been implicated in the regulation of the Suppressor of division inhibitor (SdiA) receptor in Escherichia coli. nih.govsigmaaldrich.com SdiA is a quorum sensing receptor that detects acyl-homoserine lactone (AHL) autoinducers produced by other bacterial species, allowing E. coli to respond to its microbial neighbors. nih.gov The regulation of SdiA by 1-Octanoyl-rac-glycerol, which can also serve as an energy source and a substrate for membrane biogenesis, suggests a complex interplay between metabolism and intercellular communication in bacteria. nih.gov Molecular simulations and Markov state modeling have been employed to understand the behavior of the SdiA protein and to identify its inactive form, which is crucial for the development of potential anti-infective strategies targeting this receptor. nih.gov

Investigations into In Vitro Biochemical Transformations, e.g., Gallstone Dissolution

1-Octanoyl-rac-glycerol, also known by the pharmaceutical name monooctanoin, has been investigated for its ability to dissolve cholesterol gallstones. In vitro studies have demonstrated its efficacy as a solvent for human gallstones. nih.govnih.govcaymanchem.com

The dissolution process is influenced by several factors, including the composition of the gallstone itself. The matrix content of a gallstone, rather than its cholesterol content, has been shown to be a significant predictor of its dissolution rate in monooctanoin. nih.gov The addition of other agents can enhance the dissolution process. For instance, the inclusion of the reducing agent 2-mercaptoethanol (B42355) can accelerate the breakdown of the gallstone matrix, leading to a faster dissolution rate. nih.gov

In Vitro Gallstone Dissolution with 1-Octanoyl-rac-glycerol (Monooctanoin)

| Solvent Composition | Average Dissolution Rate (% of initial weight per day) | Key Finding | Reference |

|---|---|---|---|

| Monooctanoin plus ethanol | 13.8% | Effective in dissolving cholesterol gallstones. | nih.gov |

| Monooctanoin plus 2-mercaptoethanol | 16.7% | Significantly faster dissolution compared to monooctanoin with ethanol, highlighting the role of the gallstone matrix. | nih.gov |

These findings underscore the potential of 1-Octanoyl-rac-glycerol as a therapeutic agent for gallstone disease, with its efficacy being dependent on the biochemical properties of the stones.

Studies in Non-Human Animal Models for Metabolic Interrogation

To understand the physiological relevance of in vitro findings, it is essential to investigate the behavior of 1-Octanoyl-rac-glycerol in a whole-organism context. Non-human animal models provide a valuable platform for studying the metabolic distribution and biodegradation of this compound.

Assessment of Metabolic Distribution and Biodegradation in Animal Tissues

Specific studies detailing the metabolic distribution and biodegradation of 1-Octanoyl-rac-glycerol and its deuterated analog, this compound, in animal tissues are not extensively available in the public domain. However, the general metabolic fate of monoacylglycerols is well understood. Upon absorption, monoacylglycerols are typically re-esterified to form di- and triacylglycerols in the intestinal cells. They can also be hydrolyzed to glycerol (B35011) and free fatty acids, which then enter their respective metabolic pathways.

The use of this compound is specifically designed for such in vivo studies. The deuterium (B1214612) labels act as a tracer, allowing researchers to follow the molecule and its metabolic products throughout the body using techniques like mass spectrometry. This would enable the precise measurement of its absorption, its distribution to various tissues (such as the liver, adipose tissue, and muscle), and the rate and pathways of its breakdown. While the specific data for this compound is not readily found, the principle of using stable isotope-labeled lipids is a powerful tool in metabolic research. For example, studies with other labeled lipids have been crucial in differentiating the roles of various enzymes in triglyceride synthesis and in tracking the flux of substrates into different lipid species.

Physiological Implications of Monoacylglycerol Metabolism in Model Organisms

Monoacylglycerols (MAGs) are critical intermediates in a vast network of lipid metabolic pathways that govern energy storage, membrane composition, and cellular signaling. nih.gov The study of MAG metabolism in various model organisms has been instrumental in dissecting the complex roles these molecules play in health and disease. While specific research using 1-Octanoyl-rac-glycerol and its deuterated form, this compound, often focuses on their biochemical properties or utility as analytical standards, the broader investigation into MAG physiology in model systems provides the essential context for understanding their potential impact. pharmaffiliates.compubcompare.ai Deuterated lipids, such as this compound, are invaluable tools in this research, serving as stable isotope tracers to quantify the kinetics of lipid metabolism in vivo, allowing for precise measurement of processes like fat absorption and triacylglycerol synthesis. medchemexpress.comnih.gov

Invertebrate Models: Drosophila melanogaster and Caenorhabditis elegans

The fruit fly, Drosophila melanogaster, has emerged as a powerful model for studying energy homeostasis and lipid metabolism due to the conserved nature of the metabolic pathways between flies and mammals. nih.govoup.com In Drosophila, the fat body, which is analogous to mammalian adipose tissue and liver, is the primary site for storing triacylglycerols (TAGs) in lipid droplets. nih.gov The metabolism of these stored fats, which involves the generation of MAGs, is crucial for coordinating organ development and physiological responses to environmental cues. nih.gov

Targeted lipidomics studies in Drosophila larvae have identified endogenous 2-monoacylglycerols, such as 2-linoleoyl glycerol and 2-oleoyl glycerol, highlighting their role as potential signaling molecules within the organism. nih.gov The presence of these specific MAGs suggests that Drosophila can be a valuable system for elucidating the biosynthetic, metabolic, and signaling properties of this lipid class, which have been primarily studied in mammals. nih.gov Research on enzymes involved in the glycerolipid synthesis pathway, which includes MAG intermediates, has revealed that disruptions can lead to phenotypes mirroring human metabolic diseases like lipodystrophy. oup.com

Table 1: Key Endogenous Monoacylglycerols Identified in Drosophila melanogaster Larvae

| Compound Name | Abbreviation | Finding | Reference |

| 2-Linoleoyl glycerol | 2-LG | Identified as a putative signaling lipid in third instar larvae. | nih.gov |

| 2-Oleoyl glycerol | 2-OG | Identified alongside 2-LG in larval tissues, suggesting a role in intercellular communication. | nih.gov |

The nematode Caenorhabditis elegans is another excellent model for dissecting the genetic and molecular pathways of fat metabolism. nih.gov Its genetic tractability has allowed for the identification of key signaling pathways that regulate fat storage and longevity, many of which are conserved in humans. nih.govnih.gov Studies in C. elegans have shown that neurohormonal signaling can modulate lipid metabolism to maintain protein homeostasis (proteostasis), a critical factor in aging and neurodegenerative diseases. embopress.org For instance, the inhibition of an enzyme called fatty acid amide hydrolase-4 (FAAH-4), which metabolizes monoacylglycerides, has been shown to extend lifespan in C. elegans. escholarship.org This implicates the monoacylglyceride pathway as a significant regulator of longevity in this organism. nih.govescholarship.org

Mammalian Models: Murine Studies

In mice, the physiological implications of MAG metabolism are extensively studied, particularly the roles of two key enzyme families: monoacylglycerol acyltransferase (MGAT) and monoacylglycerol lipase (B570770) (MGL). nih.govnih.gov These enzymes control the fate of MAGs, either by re-esterifying them into diacylglycerols (DAGs) and subsequently TAGs for storage, or by hydrolyzing them into free fatty acids and glycerol for energy. nih.govuniprot.org

The MGAT family consists of several enzymes with distinct tissue distributions and roles. MGAT2 is predominantly expressed in the small intestine and is crucial for the absorption of dietary fat. mdpi.comnih.gov Mice lacking MGAT2 show delayed fat absorption and are protected from diet-induced obesity. researchgate.net MGAT1 is expressed in tissues like the liver and adipose tissue, where it is believed to play a role in regulating fatty acid retention and hepatic insulin (B600854) resistance. nih.govpnas.org

Table 2: Major Enzymes in Murine Monoacylglycerol Metabolism and Their Functions

| Enzyme | Gene (Mouse) | Primary Location(s) | Primary Function | Physiological Implication | Reference(s) |

| Monoacylglycerol Acyltransferase 1 | Mogat1 | Adipose tissue, liver, stomach, kidney | Re-esterification of MAG to DAG | Regulates basal adipocyte FFA retention; implicated in obesity-related insulin resistance. | nih.govpnas.org |

| Monoacylglycerol Acyltransferase 2 | Mogat2 | Small intestine | Re-esterification of dietary MAG for fat absorption | Essential for dietary fat absorption; inhibition protects against diet-induced obesity. | mdpi.comnih.gov |

| Monoacylglycerol Lipase | Mgll | Adipose tissue, brain, liver | Hydrolysis of MAG to free fatty acids and glycerol; degradation of the endocannabinoid 2-AG. | Mobilizes fat stores; regulates endocannabinoid signaling, energy homeostasis, and inflammation. | nih.govnih.govuniprot.org |

Collectively, research in these diverse model organisms demonstrates that the metabolic pathways involving monoacylglycerols are fundamental to systemic energy balance, intercellular signaling, and the regulation of lifespan. The use of specific chemical tools, including 1-Octanoyl-rac-glycerol and its deuterated analog, is essential for continuing to unravel the intricate physiological implications of this important class of lipids.

Prospective Research Avenues and Methodological Advancements for 1 Octanoyl Rac Glycerol D5

Development of Innovative Stable Isotope Tracing Strategies and Analytical Platforms

The use of stable isotope-labeled compounds like 1-Octanoyl-rac-glycerol-d5 is central to metabolic flux analysis, a powerful technique for quantifying the flow of metabolites through biochemical networks. nih.gov Future research will likely focus on developing more sophisticated tracing strategies to probe the intricacies of lipid metabolism.

One promising area is the advancement of analytical platforms, particularly high-resolution mass spectrometry. biorxiv.org Negative-ion chemical ionization (NCI) mass spectrometry has already proven effective for studying glycerol (B35011) kinetics using deuterated glycerol. nih.gov However, the development of new derivatives and the use of positive-ion chemical ionization (PCI) mass spectrometry could make these techniques more accessible. nih.gov The goal is to create robust methods for measuring the enrichment of deuterated tracers like this compound in plasma and tissues, allowing for reproducible measurements of metabolic turnover rates. nih.gov

Furthermore, the development of small Raman molecular probes, such as deuterium-labeled fatty acids, presents a novel approach for in situ metabolic imaging. acs.org This technology could overcome the limitations of traditional methods by allowing for real-time visualization and quantification of lipid distribution and metabolism within intact cells and tissues without the need for extensive sample preparation. acs.org

Expanding the Scope of Metabolic Network Elucidation and Systems Biology Integration

Stable isotope tracing with compounds like this compound provides crucial data for constructing and validating metabolic network models. These models are essential for a systems-level understanding of how cells and organisms function. science.gov The integration of flux data from tracing experiments with other omics datasets (genomics, transcriptomics, proteomics) is a key area for future development.

Compound lipid metabolic flux analysis (CL-MFA) is a powerful approach that enables the simultaneous quantification of various aspects of lipid metabolism, including fatty acid synthesis, elongation, and headgroup assembly. biorxiv.orgbiorxiv.org By applying this method to different biological systems, researchers can uncover novel regulatory mechanisms and gain a more comprehensive understanding of lipid homeostasis. biorxiv.orgbiorxiv.org For instance, CL-MFA has been used to study the regulation of sphingolipid recycling in cancer cells. biorxiv.orgbiorxiv.org

The future of metabolic network elucidation lies in the ability to analyze dynamic changes over time and across different spatial compartments within a cell or organism. nih.gov This requires the development of sophisticated computational tools and experimental designs that can capture the complexity of metabolic responses to various stimuli and genetic perturbations. nih.gov

Future Directions in the Application of Deuterated Glycerolipids in Advanced Biological Research

The application of deuterated glycerolipids, including this compound, is poised to expand significantly beyond their current uses. The ability to produce a wide range of deuterated biomolecules, including lipids, through biological systems like the yeast Pichia pastoris, opens up new possibilities for research. plos.org

Deuterated lipids are invaluable for neutron scattering techniques, which are used to study the structure and dynamics of cell membranes. ill.eu By selectively deuterating different components of a lipid bilayer, researchers can gain detailed insights into membrane organization and function. ill.eu This is particularly important for understanding how lipids interact with membrane proteins and how these interactions are affected in disease states.

Moreover, the use of deuterated compounds is not limited to basic research. In the pharmaceutical industry, deuteration is being explored as a strategy to improve the metabolic properties of drugs. ansto.gov.au The substitution of hydrogen with deuterium (B1214612) can alter the pharmacokinetic and metabolic profiles of a drug, potentially leading to improved efficacy and safety. medchemexpress.com As our understanding of the roles of glycerolipids in health and disease grows, the use of deuterated analogs like this compound will become increasingly important in the development of new therapeutic strategies. biomolther.org

Q & A

Basic: Synthesis and Characterization of 1-Octanoyl-rac-glycerol-d5

Q: What are the validated methods for synthesizing and characterizing this compound? A: Synthesis typically involves esterification of deuterated glycerol with octanoic acid under anhydrous conditions, using coupling agents like DCC/DMAP. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing sn-1/sn-3 isomers via -NMR splitting patterns) and mass spectrometry (MS) to verify isotopic purity (e.g., observing a +5 Da shift for deuterium substitution). High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) ensures purity (>98%) .

Basic: Optimal Storage and Handling Protocols

Q: What are the best practices for storing and handling this compound to prevent degradation? A: Store aliquots at -86°C under inert gas (argon/nitrogen) to minimize oxidation. Avoid repeated freeze-thaw cycles. During handling, use glassware instead of plastic to reduce adsorption losses. Personal protective equipment (PPE) such as nitrile gloves and safety goggles is mandatory to prevent contamination .

Advanced: Investigating Lipid-Lipid Interactions in Mixed Systems

Q: How can researchers design experiments to study the phase behavior of this compound in binary lipid mixtures? A: Employ differential scanning calorimetry (DSC) to monitor melting transitions and synchrotron X-ray diffraction (XRD) to resolve structural changes (e.g., lamellar vs. hexagonal phases). For example, blend this compound with phosphatidylcholine analogs at varying molar ratios and analyze co-crystallization or phase separation. Time-resolved XRD can capture metastable intermediates .

Advanced: Assessing Deuterium Isotope Effects on Biological Activity

Q: What experimental controls are critical when evaluating deuterium-induced isotopic effects in enzymatic assays? A: Include non-deuterated 1-Octanoyl-rac-glycerol as a control to isolate kinetic isotope effects (KIEs). Use enzyme-specific assays (e.g., lipase activity via pH-stat titration) to compare hydrolysis rates. Monitor -induced changes in substrate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced: Resolving Discrepancies in Experimental vs. Computational Data

Q: How should researchers address contradictions between experimental lipid phase data and molecular dynamics (MD) simulations? A: Re-examine force field parameters (e.g., lipid tail flexibility, deuterium mass adjustments) in MD simulations. Validate simulations with experimental density measurements and neutron scattering data. For example, if simulations predict a disordered phase but XRD shows ordered lamellae, adjust van der Waals interactions in the model .

Basic: Analytical Techniques for Purity and Stability Assessment

Q: Which analytical methods are recommended for routine quality control of this compound? A: Use thin-layer chromatography (TLC) with iodine vapor staining for rapid purity checks. Quantify degradation products (e.g., free fatty acids) via gas chromatography (GC) with flame ionization detection (FID). Stability studies under accelerated conditions (e.g., 40°C/75% RH) should follow ICH guidelines, with LC-MS monitoring .

Advanced: Functional Studies in Lipid Metabolism Pathways

Q: How can this compound be utilized to trace lipid metabolism in vivo? A: Administer deuterated lipid via oral gavage in model organisms and track metabolites using LC-MS/MS. For example, monitor -labeled β-oxidation products (e.g., acetyl-CoA derivatives) in liver homogenates. Pair with knockout models (e.g., ATGL-deficient mice) to study enzyme-specific pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.